molecular formula C13H14O5 B14218674 5-But-2-enyloxy-isophthalic acid monomethyl ester

5-But-2-enyloxy-isophthalic acid monomethyl ester

Cat. No.: B14218674
M. Wt: 250.25 g/mol
InChI Key: XFCYEOGFGHWBEL-ONEGZZNKSA-N
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Description

5-But-2-enyloxy-isophthalic acid monomethyl ester is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-But-2-enyloxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group using methanol and a catalytic amount of thionyl chloride at room temperature . This method ensures high selectivity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-But-2-enyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or ethers.

Scientific Research Applications

5-But-2-enyloxy-isophthalic acid monomethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-But-2-enyloxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include ester hydrolysis and subsequent reactions with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-But-2-enyloxy-isophthalic acid monomethyl ester is unique due to its combination of ester and ether functionalities, which provide a distinct set of chemical properties and reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoic acid

InChI

InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/b4-3+

InChI Key

XFCYEOGFGHWBEL-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Canonical SMILES

CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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